CHIR-99021

Vue d'ensemble

Description

CHIR-99021 est un composé chimique connu pour son inhibition puissante de la glycogéne synthase kinase 3 (GSK-3). Il s'agit d'un dérivé d'aminopyrimidine qui inhibe sélectivement à la fois la GSK-3β et la GSK-3α avec une forte affinité. Ce composé a suscité un intérêt considérable dans les domaines de la biologie moléculaire, de la recherche sur les cellules souches et de la médecine régénérative en raison de sa capacité à moduler la voie de signalisation Wnt/β-caténine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CHIR-99021 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLe produit final est obtenu par une série d'étapes de purification pour garantir une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de systèmes de purification à haut débit et de mesures strictes de contrôle qualité pour garantir la cohérence et la reproductibilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

CHIR-99021 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs aminopyrimidine et dichlorophényle. Il peut également participer à des liaisons hydrogène et à des interactions π-π, qui sont cruciales pour sa liaison à la GSK-3 .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent des solvants organiques tels que le diméthylsulfoxyde (DMSO), le dichlorométhane et diverses bases et acides pour les ajustements de pH. Les conditions de réaction impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter la dégradation .

Principaux produits

Les principaux produits formés à partir des réactions impliquant this compound sont principalement ses dérivés, qui sont étudiés pour leurs activités biologiques améliorées ou modifiées. Ces dérivés sont souvent utilisés pour explorer les relations structure-activité et optimiser l'efficacité du composé .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Recherche sur les cellules souches : Il est utilisé pour maintenir la pluripotence et l'auto-renouvellement des cellules souches embryonnaires et des cellules souches pluripotentes induites en activant la voie de signalisation Wnt/β-caténine

Médecine régénérative : This compound est utilisé dans les protocoles de différenciation des cellules souches en types de cellules spécifiques, tels que les cardiomyocytes, les cellules souches neurales et les cellules productrices d'insuline

Biologie moléculaire : Il est utilisé pour étudier le rôle de la GSK-3 dans divers processus cellulaires, notamment la régulation du cycle cellulaire, l'apoptose et le métabolisme

Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant les voies liées à la GSK-3 dans des maladies telles que le diabète, les maladies neurodégénératives et le cancer

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la GSK-3, une sérine/thréonine kinase impliquée dans diverses voies cellulaires. En inhibant la GSK-3, this compound empêche la phosphorylation et la dégradation ultérieure de la β-caténine, un composant clé de la voie de signalisation Wnt/β-caténine. Cela conduit à la stabilisation et à l'accumulation de la β-caténine, qui se transloque vers le noyau et active la transcription des gènes cibles de Wnt .

Applications De Recherche Scientifique

CHIR99021 is a chemical compound frequently used in scientific research for its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity, particularly GSK-3α and GSK-3β isoforms . By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway. This leads to the stabilization and accumulation of β-catenin, which then translocates to the cell nucleus, enhancing the Wnt/β-catenin signaling pathway .

Scientific Research Applications

CHIR99021 has a wide array of applications in scientific research, including stem cell research, regenerative medicine, cancer biology, and mitochondrial biogenesis .

Stem Cell Research and Regenerative Medicine

CHIR99021 promotes the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). It facilitates the derivation of high-quality, undifferentiated cell populations and guides their differentiation into specific lineages .

Cancer Biology

CHIR99021 can impact the behavior of cancer cells by modulating Wnt signaling . It has shown a synergistic effect with paclitaxel in the treatment of human lung cancer . CHIR99021 can also enrich primary low-grade glioma cells with CD133-positive glioma stem-like cell (GSLC) properties .

Mitochondrial Biogenesis

this compound promotes mitochondrial biogenesis and increases mitochondrial mass and membrane potential . It also regulates mitochondrial remodeling via the β-catenin signaling pathway and inhibits the expression of miRNAs during definitive endodermal differentiation .

Other Applications

CHIR99021 can upregulate lysosomal activation and autophagy . It also suppresses the migration of human Tenon's fibroblasts (HTFs) .

Detailed Research Findings

CHIR99021 in Stem Cell Research

CHIR99021 is utilized to maintain stem cells in an undifferentiated state and to guide their differentiation into specific lineages . By enhancing the Wnt/β-catenin signaling pathway, CHIR99021 facilitates the derivation of high-quality, undifferentiated cell populations .

CHIR99021 in Cancer Treatment

In human lung cancer treatment, CHIR99021 has a synergistic effect with paclitaxel . It can also enrich primary low-grade glioma cells with CD133-positive GSLC properties . CHIR99021 can reverse the effects of cordycepin, which induces a decrease in cell viability, downregulation of β-catenin, an increase in apoptosis, and a reduction in TMZ resistance .

CHIR99021 and Mitochondrial Function

this compound promotes mitochondrial biogenesis and oxidative phosphorylation activities during definitive endodermal differentiation . It increases mitochondrial mass and mitochondrial membrane potential . this compound also regulates mitochondrial remodeling via activation of the β-catenin signaling pathway and inhibits the expression of miRNAs during definitive endodermal differentiation .

CHIR99021 and GSK-3β Inhibition

CHIR99021-induced GSK-3β inhibition upregulates lysosomal activation and autophagy . It also deregulates mTOR and its downstream signaling through TSC2/Rheb .

CHIR99021 and Fibrosis

CHIR 99021 suppresses the migration of human Tenon's fibroblasts (HTFs) and decreases the mRNA expression of fibronectin, collagen Iα, and α-SMA .

Case Studies

While specific, detailed case studies were not available within the provided search results, the following applications of CHIR99021 can be considered as potential case studies:

- Stem Cell Differentiation: Using CHIR99021 to direct the differentiation of iPSCs into specific cell types for regenerative medicine .

- Cancer Therapy: Combining CHIR99021 with paclitaxel to treat human lung cancer and observing the synergistic effects .

- Mitochondrial Biogenesis: Studying the impact of CHIR99021 on mitochondrial biogenesis and oxidative phosphorylation during definitive endodermal differentiation of hASCs .

Authoritative Insights

- CHIR99021 is a versatile tool in stem cell research and regenerative medicine for maintaining stem cells in an undifferentiated state and guiding their differentiation .

- CHIR99021 can modulate Wnt signaling in cancer cells, impacting their behavior and potentially offering therapeutic benefits .

- CHIR99021 plays a role in mitochondrial structure and function remodeling via activation of the β-catenin signaling pathway .

- GSK-3β inhibition by CHIR99021 can upregulate lysosomal activation and autophagy .

- CHIR99021 can suppress the migration of human Tenon's fibroblasts (HTFs), indicating its potential use in treating fibrosis-related conditions .

Mécanisme D'action

CHIR-99021 exerts its effects by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various cellular pathways. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates the transcription of Wnt target genes .

Comparaison Avec Des Composés Similaires

Composés similaires

SB-216763 : Un autre inhibiteur puissant de la GSK-3 avec une sélectivité et une puissance similaires.

BIO (6-bromoindirubin-3'-oxime) : Un inhibiteur de la GSK-3 qui active également la voie Wnt/β-caténine.

TWS119 : Un inhibiteur sélectif de la GSK-3 utilisé dans la recherche sur les cellules souches et la médecine régénérative

Unicité

CHIR-99021 est unique en raison de sa forte sélectivité et de sa puissance pour l'inhibition de la GSK-3, avec des effets hors cible minimes sur les autres kinases. Cela en fait un outil précieux dans la recherche et les applications thérapeutiques, en particulier dans les études impliquant la voie de signalisation Wnt/β-caténine .

Activité Biologique

CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including stem cell maintenance, differentiation, and cancer biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in stem cell research, effects on cancer cells, and its role in regenerative medicine.

This compound primarily functions by inhibiting GSK-3 isoforms (GSK-3α and GSK-3β), leading to the stabilization of β-catenin in the Wnt signaling pathway. This stabilization prevents the phosphorylation and degradation of β-catenin, allowing it to translocate into the nucleus and activate target genes involved in cell proliferation and differentiation .

Applications in Stem Cell Research

This compound has been extensively utilized in stem cell research for maintaining pluripotency and promoting differentiation. Key findings include:

- Self-Renewal of Stem Cells : this compound enhances the self-renewal capacity of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by activating Wnt/β-catenin signaling .

- Differentiation Induction : It aids in guiding the differentiation of stem cells into specific lineages, such as cardiomyocytes and hematopoietic cells, thereby providing a versatile tool for regenerative medicine .

Table 1: Effects of this compound on Stem Cell Differentiation

Effects on Cancer Cells

Recent studies have shown that this compound can influence cancer cell behavior by modulating Wnt signaling pathways:

- Synergistic Effects : In lung cancer treatment, this compound demonstrated a synergistic effect when combined with paclitaxel, enhancing therapeutic efficacy .

- Fibrosis Modulation : In human lung fibroblasts (HTFs), treatment with this compound significantly reduced the expression of fibrotic markers such as fibronectin and collagen Iα, indicating its potential role in fibrosis-related conditions .

Table 2: Impact of this compound on Cancer Cell Behavior

| Cancer Type | Observed Effect | Reference |

|---|---|---|

| Lung Cancer | Synergistic with paclitaxel | |

| Fibrosis | Decreased fibrotic marker expression |

Regenerative Medicine Applications

This compound has shown promise in regenerative medicine by promoting tissue repair and regeneration:

- Osteogenesis : It activates canonical Wnt signaling pathways in bone marrow stromal cells, promoting osteoblast differentiation and mineralization .

- Lung Regeneration : In models of acute lung injury (ALI), this compound facilitated fetal lung progenitor proliferation and maturation of alveolar epithelial cells, suggesting therapeutic potential for lung repair .

Table 3: Regenerative Medicine Applications of this compound

| Tissue Type | Application | Reference |

|---|---|---|

| Bone | Promotes osteoblast differentiation | |

| Lung | Enhances alveolar epithelial cell maturation |

Case Studies

- Stem Cell Differentiation Study : A study demonstrated that this compound treatment led to significant increases in markers associated with neurogenesis in Neuro-2a cells, highlighting its role in neural differentiation .

- Hematopoietic Specification : Research indicated that this compound altered early hematopoiesis steps, resulting in a loss of hemangioblast progenitors while increasing lymphoid fractions during differentiation from human pluripotent stem cells .

Propriétés

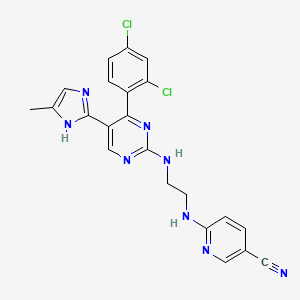

IUPAC Name |

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGNHMOJWBZFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179931 | |

| Record name | CHIR-99021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252917-06-9 | |

| Record name | GSK 3 inhibitor XVI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252917-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laduviglusib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252917069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHIR-99021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(2-{[4-[2,4-Dichlorophenyl)-5-(4-methylimidazol-2-yl)pyrimidin-2-yl]NH}ethyl)NH]pyridine-3-CN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LADUVIGLUSIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234CMT4GK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.